7-Fluorobenzo[d]thiazole-2(3H)-thione

Catalog No.
S3393514
CAS No.
154327-29-4
M.F
C7H4FNS2
M. Wt
185.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Fluorobenzo[d]thiazole-2(3H)-thione

CAS Number

154327-29-4

Product Name

7-Fluorobenzo[d]thiazole-2(3H)-thione

IUPAC Name

7-fluoro-3H-1,3-benzothiazole-2-thione

Molecular Formula

C7H4FNS2

Molecular Weight

185.2 g/mol

InChI

InChI=1S/C7H4FNS2/c8-4-2-1-3-5-6(4)11-7(10)9-5/h1-3H,(H,9,10)

InChI Key

QLXVZOOASLJRJM-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)F)SC(=S)N2

Canonical SMILES

C1=CC2=C(C(=C1)F)SC(=S)N2

7-Fluorobenzo[d]thiazole-2(3H)-thione is a heterocyclic compound characterized by the presence of a fluorine atom, a benzothiazole moiety, and a thione functional group. Its molecular formula is C7H4FNS2, with a molecular weight of 185.24 g/mol. The compound features a sulfur atom double-bonded to a carbon atom adjacent to the nitrogen in the thiazole ring, contributing to its unique chemical properties. The fluorine substitution at the 7-position enhances its reactivity and potential biological activity, making it an interesting subject for research in medicinal chemistry and materials science .

  • Oxidation: The thione group can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
  • Reduction: Reduction reactions can convert the thione to a thiol group.
  • Nucleophilic Substitution: The fluorine atom can be substituted with other nucleophiles, allowing for the introduction of various functional groups .

These reactions expand the versatility of 7-fluorobenzo[d]thiazole-2(3H)-thione for synthetic applications in organic chemistry.

The synthesis of 7-fluorobenzo[d]thiazole-2(3H)-thione typically involves:

  • Starting Materials: The synthesis often begins with 2-amino-5-fluorobenzothiazole.
  • Reagents: Sulfur-containing reagents are used under controlled conditions.
  • Reaction Conditions: Common methods include using acyl chlorides in the presence of triethylamine as a binding agent, with dioxane as the solvent. The mixture is usually refluxed for several hours, and progress is monitored by thin-layer chromatography .

This method allows for efficient production of the compound while maintaining high yields.

7-Fluorobenzo[d]thiazole-2(3H)-thione has potential applications in several fields:

  • Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for developing new pharmaceuticals.
  • Material Science: Its unique structural properties could be utilized in creating novel materials or coatings.
  • Agricultural Chemicals: Similar compounds have been explored for use as agrochemicals due to their antimicrobial properties .

Research into the interactions of 7-fluorobenzo[d]thiazole-2(3H)-thione with biological systems is limited but promising. Studies on related benzothiazole compounds indicate that they can interact with various enzymes and receptors, potentially modulating biochemical pathways. Investigating these interactions further could elucidate its therapeutic potential and mechanisms .

Several compounds share structural similarities with 7-fluorobenzo[d]thiazole-2(3H)-thione:

Compound NameKey FeaturesUnique Aspects
2-MercaptobenzothiazoleKnown as a vulcanization acceleratorPrimarily used in rubber industry
2-Amino-6-chlorobenzothiazoleStudied for anticancer propertiesContains an amino group enhancing reactivity
4-Fluorobenzo[d]thiazole-2(3H)-thioneSimilar structure but different substitutionFocused on different fluorine positioning
2-Amino-5-fluorobenzothiazolePrecursor for various fluorinated derivativesFeatures an amino group enhancing biological activity

The uniqueness of 7-fluorobenzo[d]thiazole-2(3H)-thione lies in its specific substitution pattern and the presence of both fluorine and thione functionalities, which impart distinct chemical and biological properties compared to other benzothiazole derivatives .

XLogP3

2.4

Dates

Modify: 2023-08-19

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